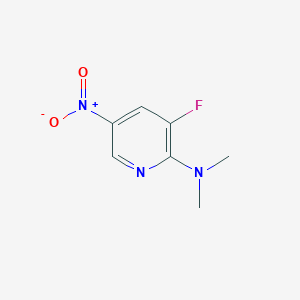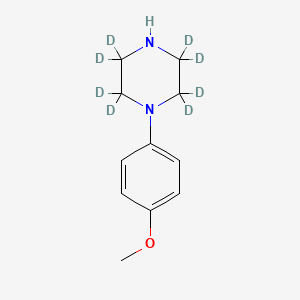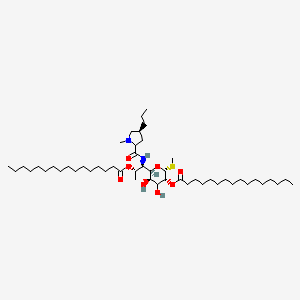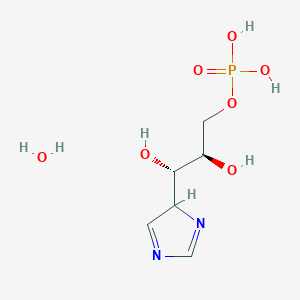
D-erythro-Imidazoleglycerol Phosphate Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythro-Imidazoleglycerol Phosphate Hydrate: is a biochemical compound with a unique molecular structure that includes an imidazole ring, a glycerol backbone, and a phosphate group. This compound plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotides and amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D-erythro-Imidazoleglycerol Phosphate Hydrate typically involves chemical synthesis methods. The process includes the reaction of corresponding compounds and reagents under specific conditions to form the desired product. The exact synthetic steps and conditions can vary depending on the desired purity and yield .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The production methods are designed to meet the demands of various industries, including pharmaceuticals and biotechnology .
Analyse Chemischer Reaktionen
Types of Reactions: : D-erythro-Imidazoleglycerol Phosphate Hydrate undergoes various chemical reactions, including dehydration, oxidation, and substitution reactions. These reactions are essential for its role in biochemical pathways .
Common Reagents and Conditions: : The common reagents used in these reactions include dehydrating agents, oxidizing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions include imidazole-acetol phosphate and other intermediates involved in the biosynthesis of histidine and other amino acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, D-erythro-Imidazoleglycerol Phosphate Hydrate is used as an intermediate in the synthesis of various biochemical compounds. It is also used in studying enzyme-catalyzed reactions and metabolic pathways .
Biology: : In biological research, this compound is crucial for understanding the biosynthesis of nucleotides and amino acids. It is used in studies related to metabolic pathways and enzyme functions .
Medicine: : In medicine, this compound is used in the development of pharmaceuticals and therapeutic agents. Its role in nucleotide biosynthesis makes it a target for drug development .
Industry: : In the industrial sector, this compound is used in the production of various biochemical products. It is also used in the development of herbicides and other agricultural chemicals .
Wirkmechanismus
Mechanism: : D-erythro-Imidazoleglycerol Phosphate Hydrate exerts its effects by participating in the biosynthesis of histidine and other amino acids. It acts as a substrate for the enzyme imidazoleglycerol-phosphate dehydratase, which catalyzes the dehydration reaction to form imidazole-acetol phosphate .
Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase. The pathways involved include the histidine biosynthetic pathway and other related metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include imidazoleglycerol-phosphate, imidazole-acetol phosphate, and other intermediates in the histidine biosynthetic pathway .
Uniqueness: : D-erythro-Imidazoleglycerol Phosphate Hydrate is unique due to its specific role in the biosynthesis of histidine and its involvement in various biochemical pathways. Its unique molecular structure and reactivity make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H13N2O7P |
|---|---|
Molekulargewicht |
256.15 g/mol |
IUPAC-Name |
[(2R,3S)-2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H11N2O6P.H2O/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4;/h1,3-6,9-10H,2H2,(H2,11,12,13);1H2/t4?,5-,6+;/m1./s1 |
InChI-Schlüssel |
PGSBWTMVDIQXPO-PWYMXSNASA-N |
Isomerische SMILES |
C1=NC=NC1[C@@H]([C@@H](COP(=O)(O)O)O)O.O |
Kanonische SMILES |
C1=NC=NC1C(C(COP(=O)(O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


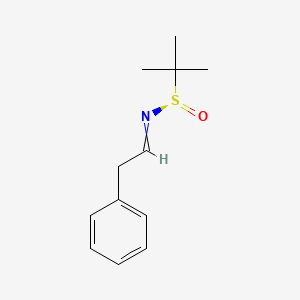
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
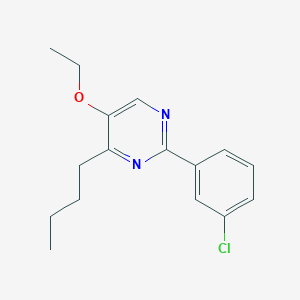
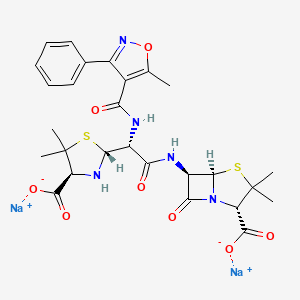
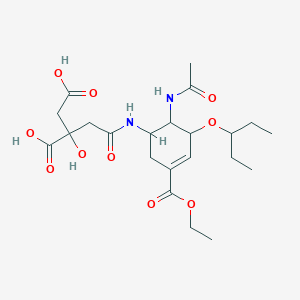
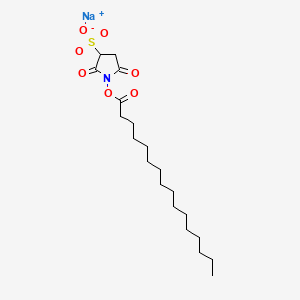


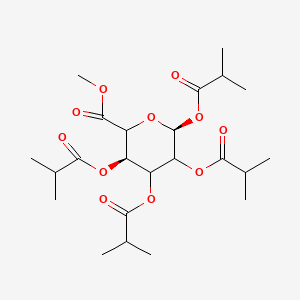
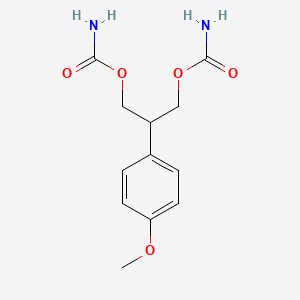
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
